molecular formula C13H29NO3 B12686200 Einecs 299-749-6 CAS No. 93894-50-9

Einecs 299-749-6

Katalognummer: B12686200
CAS-Nummer: 93894-50-9
Molekulargewicht: 247.37 g/mol
InChI-Schlüssel: YJFIQHRYWVKIJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of neodecanoic acid, compound with 1-aminopropan-2-ol, typically involves the reaction of neodecanoic acid with 1-aminopropan-2-ol in a 1:1 molar ratio. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Neodecanoic acid, compound with 1-aminopropan-2-ol, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Neodecanoic acid, compound with 1-aminopropan-2-ol, has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of neodecanoic acid, compound with 1-aminopropan-2-ol, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Neodecanoic acid: A related compound with similar chemical properties.

    1-Aminopropan-2-ol: Another related compound that forms part of the neodecanoic acid, compound with 1-aminopropan-2-ol.

Uniqueness

Neodecanoic acid, compound with 1-aminopropan-2-ol, is unique due to its specific combination of neodecanoic acid and 1-aminopropan-2-ol in a 1:1 molar ratio. This unique combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

93894-50-9

Molekularformel

C13H29NO3

Molekulargewicht

247.37 g/mol

IUPAC-Name

1-aminopropan-2-ol;7,7-dimethyloctanoic acid

InChI

InChI=1S/C10H20O2.C3H9NO/c1-10(2,3)8-6-4-5-7-9(11)12;1-3(5)2-4/h4-8H2,1-3H3,(H,11,12);3,5H,2,4H2,1H3

InChI-Schlüssel

YJFIQHRYWVKIJH-UHFFFAOYSA-N

Kanonische SMILES

CC(CN)O.CC(C)(C)CCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.